N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-nitrobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a nitro group, a benzamide group, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions . The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the chlorophenyl and nitrobenzamide groups.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Condensation: The benzamide group can undergo condensation reactions with other amines or acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are often used.
Condensation: Reagents like acetic anhydride or thionyl chloride are employed under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted benzothiazole derivatives .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide
- N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a bioactive molecule compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C20H12ClN3O3S |
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Molecular Weight |
409.8 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H12ClN3O3S/c21-16-11-13(22-19(25)12-5-8-14(9-6-12)24(26)27)7-10-15(16)20-23-17-3-1-2-4-18(17)28-20/h1-11H,(H,22,25) |
InChI Key |
OVMMQTLNINDBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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